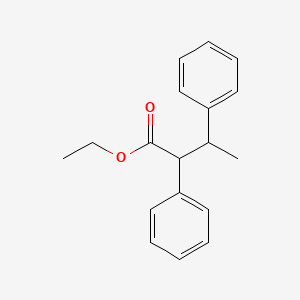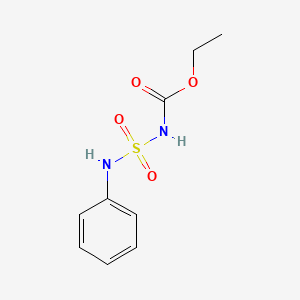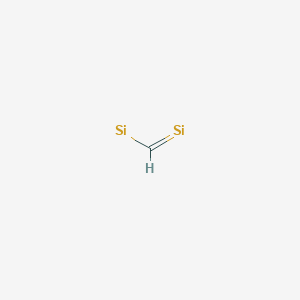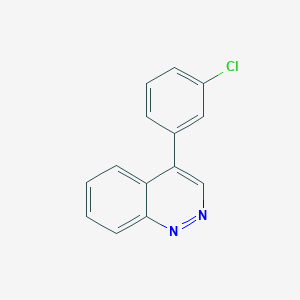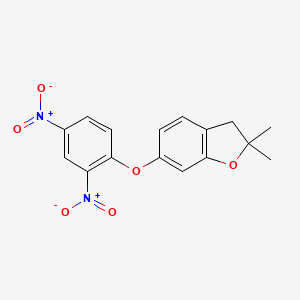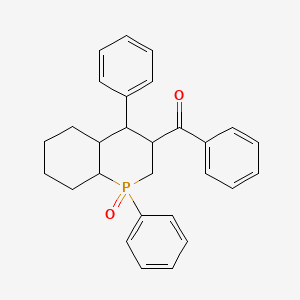
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide is a synthetic organic compound It is characterized by the presence of a cyano group, dichloro-substituted phenyl ring, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide typically involves multiple steps:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the dichloro-ethoxyphenyl moiety: This step may involve electrophilic aromatic substitution reactions to introduce the dichloro and ethoxy groups onto the phenyl ring.
Amide formation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the phenyl ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dichloro groups on the phenyl ring may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation products: Carboxylic acids, quinones.
Reduction products: Amines.
Substitution products: Compounds with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of polymers or other advanced materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. In agriculture, it may inhibit the growth of pests or weeds by interfering with essential biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-(3,5-dichlorophenyl)-2-methylbutanamide: Lacks the ethoxy group.
2-Cyano-N-(4-ethoxyphenyl)-2-methylbutanamide: Lacks the dichloro groups.
N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide: Lacks the cyano group.
Uniqueness
The presence of both the cyano group and the dichloro-ethoxyphenyl moiety in 2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
90257-67-3 |
|---|---|
Molekularformel |
C14H16Cl2N2O2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-4-14(3,8-17)13(19)18-9-6-10(15)12(20-5-2)11(16)7-9/h6-7H,4-5H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
WVRYTZDRFOHAAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#N)C(=O)NC1=CC(=C(C(=C1)Cl)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


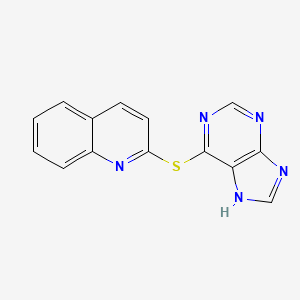
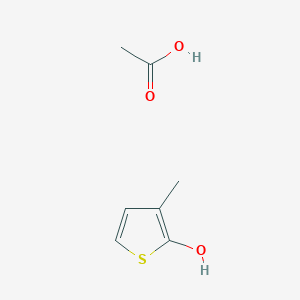
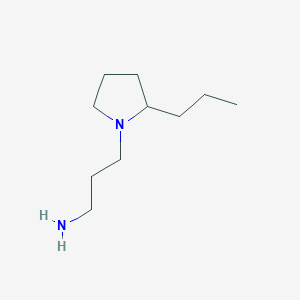
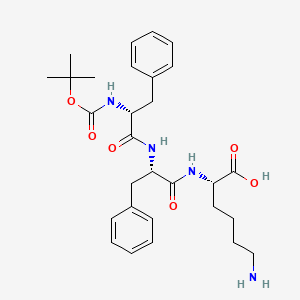
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
